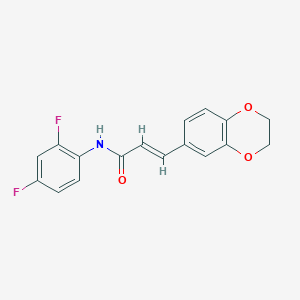

(2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3/c18-12-3-4-14(13(19)10-12)20-17(21)6-2-11-1-5-15-16(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,20,21)/b6-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOVVIDYEPLSAS-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves a multi-step process:

Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Formation of the Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the difluorophenyl derivative and the benzodioxin intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound (2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on enzyme inhibition, anticancer properties, and synthetic methodologies.

Enzyme Inhibition Studies

Recent studies have investigated the compound's potential as an inhibitor for various enzymes, which is crucial for treating diseases such as diabetes and Alzheimer's disease. For example, compounds derived from benzodioxane structures have shown promising results in inhibiting α-glucosidase and acetylcholinesterase activities. These enzymes play significant roles in carbohydrate metabolism and neurotransmission, respectively.

Case Study: Enzyme Inhibition

A study synthesized new sulfonamides containing benzodioxane and acetamide moieties and evaluated their inhibitory effects against α-glucosidase and acetylcholinesterase. The results indicated that these compounds exhibited significant inhibitory activity, suggesting potential therapeutic applications for Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Investigations into similar compounds have revealed that they can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated that related compounds showed significant growth inhibition against a panel of human tumor cells. The mean growth inhibition values indicated that these compounds could serve as lead candidates for further development in cancer therapy .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Benzodioxin Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Coupling Reactions : The difluorophenyl group can be introduced via nucleophilic substitution or coupling reactions with activated electrophiles.

Table 1: Comparison of Synthetic Routes

| Step | Methodology | Key Reactants |

|---|---|---|

| Formation of Benzodioxin | Cyclization under acidic/basic conditions | Dihydrobenzo[1,4]dioxin derivatives |

| Coupling | Nucleophilic substitution | Difluorophenyl halides |

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

(2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of both the difluorophenyl and benzodioxin moieties. This combination of structural features imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Biological Activity

(2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H13F2NO3

- Molecular Weight : 317.29 g/mol

- CAS Number : 882082-82-8

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the realms of anticancer and antimicrobial properties. The structural features of the compound contribute significantly to its interactions with biological targets.

Anticancer Activity

Studies have shown that derivatives of benzodioxin compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against certain bacterial strains, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It could interact with cellular receptors that regulate growth and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress in target cells leading to cell death.

Research Findings

A variety of studies have explored the biological activity of this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of benzodioxin derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed considerable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Question: What are the recommended methodologies for synthesizing (2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide?

Methodological Answer:

The compound’s synthesis leverages the 1,4-benzodioxin scaffold, which is typically constructed via inverse electron demand hetero-Diels–Alder (IEDDA) reactions. A validated approach involves reacting ortho-quinones with enamines under mild conditions using hypervalent iodine reagents (e.g., PhI(OAc)₂) to form the benzodioxin core . Subsequent functionalization with the difluorophenyl group requires coupling reactions (e.g., amidation) under inert atmospheres. Key steps include:

- Purification : Column chromatography with gradients of ethyl acetate/hexane.

- Characterization : H/C NMR to confirm stereochemistry (E-configuration at the propenamide bond) and LC-MS for purity assessment.

Basic Question: How can researchers ensure safe handling and storage of this compound?

Methodological Answer:

While specific toxicity data are limited, structural analogs suggest precautions:

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via authorized chemical waste facilities .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from assay conditions or impurities. Mitigation strategies:

- Replicate Experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Analytical Rigor : Quantify impurities via HPLC-DAD and correlate with bioactivity trends.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., fluorination variants) to isolate pharmacophores .

Advanced Question: How can the regioselectivity of the IEDDA reaction be improved to avoid isomer formation?

Methodological Answer:

Isomer separation remains a bottleneck. Advanced approaches include:

- Catalyst Optimization : Screen chiral Lewis acids (e.g., BINOL-derived catalysts) to enforce stereocontrol.

- Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition-state energies and guide substituent placement on the ortho-quinone .

- Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce side-product formation .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR to confirm fluorine positions; H- COSY for propenamide geometry.

- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹) and benzodioxin ether linkages (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula and rule out dimerization .

Advanced Question: How can computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the amide bond in explicit solvent models (e.g., TIP3P water) using AMBER or GROMACS.

- pKa Prediction : Tools like MarvinSketch estimate protonation states affecting solubility and reactivity.

- Degradation Pathways : Use LC-MS/MS to identify hydrolytic byproducts and validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Question: What experimental designs optimize yield in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce batch variability.

- In-Line Monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress and adjust parameters dynamically .

Basic Question: What are the best practices for validating biological activity in cell-based assays?

Methodological Answer:

- Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀/EC₅₀ values.

- Counter-Screens : Rule out nonspecific cytotoxicity via MTT assays on primary cells.

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) .

Advanced Question: How can researchers address solubility challenges in pharmacokinetic studies?

Methodological Answer:

- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations.

- Amorphous Solid Dispersion : Spray-drying with polymers (e.g., HPMCAS) to enhance bioavailability.

- LogP Measurement : Determine octanol-water partitioning via shake-flask method to guide formulation .

Advanced Question: What methodologies validate target engagement in mechanistic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.